1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione
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Overview
Description
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione is a synthetic organic compound that serves as an intermediate in the synthesis of various bioactive molecules. It is characterized by a pyrrolidine ring substituted with benzyl, dimethyl, and methylene groups. This compound is particularly significant in the synthesis of natural bioactive compounds such as zopfiellamide A .
Preparation Methods
The synthesis of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione involves several key steps:
Dimethylation: The initial step involves the dimethylation of a suitable precursor.
Addition with CuBr2: The dimethylated product is then reacted with copper(II) bromide.
Cyclization with Benzylamine: The resulting intermediate undergoes cyclization with benzylamine.
Reaction with Formaldehyde: Finally, the cyclized product is reacted with formaldehyde to yield this compound.
Chemical Reactions Analysis
Scientific Research Applications
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural bioactive compounds.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Hydride Transfer: During reduction reactions, the compound undergoes hydride transfer, facilitated by sodium borohydride and metal chlorides.
Cyclization and Substitution: The compound’s structure allows for cyclization and substitution reactions, leading to the formation of various bioactive derivatives.
Comparison with Similar Compounds
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Zopfiellamide A: This natural bioactive compound shares a similar synthetic pathway and structural features.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals.
Thiazolidine Derivatives: These compounds have varied therapeutic and pharmaceutical applications, similar to the derivatives of this compound.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethyl-5-methylidenepyrrolidine-2,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-10-12(16)14(2,3)13(17)15(10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
PLLGJVJGMVKFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C)N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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